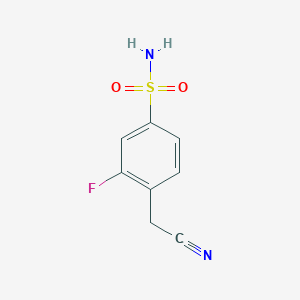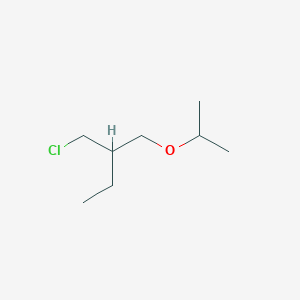
2-(Chloromethyl)-1-(propan-2-yloxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-1-(propan-2-yloxy)butane is an organic compound with a complex structure that includes a chloromethyl group and a propan-2-yloxy group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-(propan-2-yloxy)butane typically involves the reaction of 1-(propan-2-yloxy)butane with a chlorinating agent. One common method is the reaction of 1-(propan-2-yloxy)butane with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
1-(propan-2-yloxy)butane+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1-(propan-2-yloxy)butane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include ethers, alcohols, or amines, depending on the nucleophile used.
Oxidation: Products include alcohols or aldehydes.
Reduction: Products include alkanes or alcohols.
Scientific Research Applications
2-(Chloromethyl)-1-(propan-2-yloxy)butane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of chloromethyl and propan-2-yloxy groups on biological systems.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1-(propan-2-yloxy)butane involves its reactivity due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution, leading to the formation of various derivatives. The propan-2-yloxy group can influence the compound’s solubility and reactivity, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-1-(propan-2-yloxy)benzene
- 2-(Chloromethyl)-1-(propan-2-yloxy)pyridine
- 2-(Chloromethyl)-1-(propan-2-yloxy)quinoline
Uniqueness
2-(Chloromethyl)-1-(propan-2-yloxy)butane is unique due to its specific combination of functional groups, which imparts distinct reactivity and solubility properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial chemistry.
Properties
Molecular Formula |
C8H17ClO |
|---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
1-chloro-2-(propan-2-yloxymethyl)butane |
InChI |
InChI=1S/C8H17ClO/c1-4-8(5-9)6-10-7(2)3/h7-8H,4-6H2,1-3H3 |
InChI Key |
YMVRVEPVUIPNQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(C)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,4R)-4-(3-Methylphenyl)oxolan-2-yl]methanol](/img/structure/B13212801.png)
![8-(1-Aminobutan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL](/img/structure/B13212805.png)


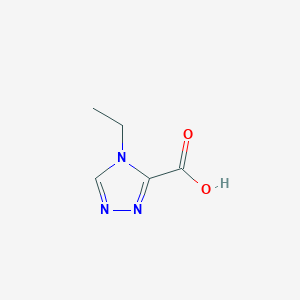
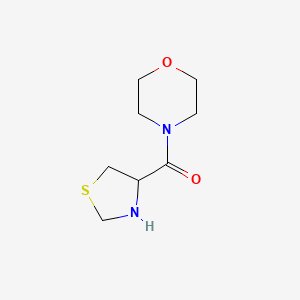

![Methyl 7-ethyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13212841.png)
![4-[(2-Aminoethyl)(methyl)amino]butan-2-ol](/img/structure/B13212847.png)
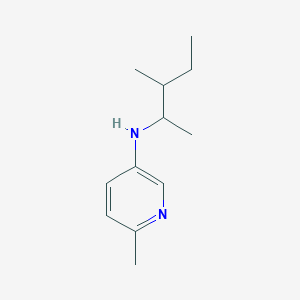
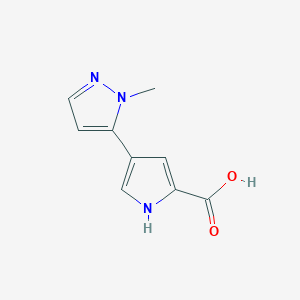
![3-{[(Benzyloxy)carbonyl]amino}-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid](/img/structure/B13212852.png)
